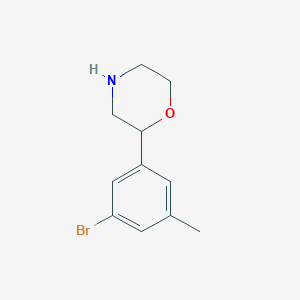

2-(3-Bromo-5-methylphenyl)morpholine

Description

Historical Context and Discovery

The development of 2-(3-Bromo-5-methylphenyl)morpholine emerged from the broader exploration of morpholine derivatives that began in the early 20th century following Ludwig Knorr's initial characterization of the morpholine ring system. The systematic investigation of halogenated phenylmorpholine compounds gained momentum as researchers recognized the potential of these structures in pharmaceutical applications. The specific compound 2-(3-Bromo-5-methylphenyl)morpholine was first documented in chemical databases in 2014, with its PubChem compound identification number 83730909 being created on October 20, 2014. This timing coincides with increased interest in brominated aromatic compounds for their utility in cross-coupling reactions and as pharmaceutical intermediates.

The compound's discovery and characterization represent part of the systematic exploration of substituted morpholine derivatives that has intensified in recent decades. Chemical suppliers and research institutions have documented various synthetic approaches to this compound, with the most recent modifications to its database entries occurring as recently as May 24, 2025. The compound has been assigned the Chemical Abstracts Service registry number 1522062-53-8, indicating its formal recognition within the chemical literature.

Significance in Organic Chemistry

2-(3-Bromo-5-methylphenyl)morpholine holds considerable significance in organic chemistry due to its unique combination of functional groups that enable diverse chemical transformations. The presence of the bromine atom on the phenyl ring makes this compound particularly valuable for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of various substituents at the brominated position, enabling the construction of complex molecular architectures.

The morpholine ring system contributes additional synthetic utility through its dual amine and ether functionality. As noted in chemical literature, morpholine undergoes typical secondary amine reactions, though the electron-withdrawing effect of the ether oxygen reduces its nucleophilicity compared to simple secondary amines. This modulated reactivity profile makes morpholine derivatives valuable intermediates in pharmaceutical synthesis, where controlled reactivity is often desired.

The compound's structural features enable multiple reaction pathways, including substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions. Additionally, the compound can undergo oxidation reactions to form nitrogen oxides or other oxidized derivatives, as well as reduction reactions that can remove the bromine substituent to yield the corresponding phenylmorpholine without halogen substitution.

Position Within Morpholine Derivative Classification

Within the broader classification of morpholine derivatives, 2-(3-Bromo-5-methylphenyl)morpholine occupies a specific position as a substituted phenylmorpholine with dual aromatic ring substitution. Morpholine itself, with the chemical formula O(CH₂CH₂)₂NH, serves as the parent heterocycle featuring both amine and ether functional groups. The systematic classification of morpholine derivatives typically considers the nature and position of substituents attached to either the morpholine ring or pendant aromatic systems.

The compound falls within the subcategory of phenylmorpholine derivatives, specifically those bearing halogen and alkyl substituents on the aromatic ring. The 3-bromo-5-methyl substitution pattern creates a meta-disubstituted benzene ring, which influences both the electronic properties and steric environment of the molecule. This substitution pattern distinguishes it from other morpholine derivatives and contributes to its specific chemical reactivity profile.

Comparative analysis with related compounds reveals the structural diversity within this chemical class. The search results indicate the existence of related structures such as 4-(3-Bromo-5-methylbenzyl)morpholine, which differs by having the morpholine nitrogen connected to a benzyl group rather than directly to the aromatic ring. This structural variation demonstrates the versatility of the morpholine scaffold in medicinal chemistry applications.

The following table summarizes key molecular parameters for 2-(3-Bromo-5-methylphenyl)morpholine and related structures:

| Property | 2-(3-Bromo-5-methylphenyl)morpholine | 4-(3-Bromo-5-methylbenzyl)morpholine |

|---|---|---|

| Molecular Formula | C₁₁H₁₄BrNO | C₁₂H₁₆BrNO |

| Molecular Weight (g/mol) | 256.14 | 270.17 |

| PubChem CID | 83730909 | 91759246 |

| CAS Number | 1522062-53-8 | 1704073-29-9 |

| Connection Type | Direct phenyl-morpholine bond | Benzyl linker |

The compound's position within morpholine derivative classification is further defined by its potential applications in pharmaceutical research. Morpholine derivatives have found extensive use as building blocks in the synthesis of various therapeutic agents, including antibiotics like linezolid, anticancer agents such as gefitinib, and analgesics like dextromoramide. The specific substitution pattern in 2-(3-Bromo-5-methylphenyl)morpholine makes it particularly suitable as an intermediate in the development of neurological disorder treatments.

Industrial applications of morpholine derivatives extend beyond pharmaceutical synthesis to include use as corrosion inhibitors in steam systems and as solvents for chemical reactions due to their polarity and relatively low cost. However, 2-(3-Bromo-5-methylphenyl)morpholine's specialized structure makes it more suited for research applications and pharmaceutical intermediate synthesis rather than bulk industrial uses.

Properties

IUPAC Name |

2-(3-bromo-5-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8-4-9(6-10(12)5-8)11-7-13-2-3-14-11/h4-6,11,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXAVHQDUFEEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methylphenyl)morpholine typically involves the reaction of 3-bromo-5-methylphenylamine with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common synthetic route is as follows:

Starting Materials: 3-bromo-5-methylphenylamine and morpholine.

Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Solvent: A suitable solvent like ethanol or methanol is used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromo-5-methylphenyl)morpholine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methylphenyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylmorpholine without the bromine substituent.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(3-azido-5-methylphenyl)morpholine, while oxidation with m-CPBA would produce the corresponding N-oxide .

Scientific Research Applications

Medicinal Chemistry

2-(3-Bromo-5-methylphenyl)morpholine is being explored as a potential lead compound in drug development due to its structural characteristics that may confer biological activity.

Potential Applications:

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom is thought to enhance interactions with biological targets.

Case Study: Cytotoxicity in Cancer Cells

- Study Design: Evaluated against several cancer cell lines.

- Results: Induced apoptosis at concentrations as low as 20 µM, suggesting significant potential for development as an anticancer agent.

The compound has shown promise in various biological assays, particularly in enzyme inhibition and antimicrobial activity.

Enzyme Inhibition:

- Mechanism: It may inhibit specific kinases involved in cancer signaling pathways.

Case Study: Enzyme Inhibition

- Study Design: Tested against a panel of kinases.

- Results: Demonstrated moderate inhibition with IC values around 50 µM, indicating potential therapeutic applications in oncology.

Synthetic Chemistry

2-(3-Bromo-5-methylphenyl)morpholine serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules.

Applications in Synthesis:

- Building Block for Drug Candidates: Utilized in the synthesis of novel pharmaceutical compounds.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(3-Bromo-5-methylphenyl)morpholine | Structure | Potential anticancer activity |

| 2-(3-Chloro-5-methylphenyl)morpholine | Structure | Lower cytotoxicity |

| 2-(3-Iodo-5-methylphenyl)morpholine | Structure | Enhanced enzyme inhibition |

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylphenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine substituent can enhance the compound’s binding affinity and selectivity towards its molecular targets. The morpholine ring can interact with various biological pathways, influencing the compound’s overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(3-Bromo-5-methylphenyl)morpholine with analogous morpholine derivatives and halogenated benzenes:

Key Observations:

In contrast, 4-((4-(Bromomethyl)phenyl)sulfonyl)morpholine contains a sulfonyl group, enhancing polarity and solubility in aqueous media . Compounds like 4-{2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride incorporate heterocyclic triazole and sulfur groups, which may improve binding affinity in biological systems compared to the bromophenyl moiety .

Molecular Weight and Solubility :

- The target compound’s molecular weight (256.14 g/mol ) is intermediate between simpler halogenated benzenes (e.g., 1-Bromo-3-isopropyl-5-methoxybenzene , 229.12 g/mol) and sulfonyl-containing morpholines (328.20 g/mol ). Higher molecular weight often correlates with reduced solubility, though this can be mitigated by functional groups like sulfonyl or triazole .

Stability and Storage :

- The refrigeration requirement for 2-(3-Bromo-5-methylphenyl)morpholine suggests greater instability compared to derivatives like 4-((4-(Bromomethyl)phenyl)sulfonyl)morpholine , which lacks explicit storage guidelines . This may relate to the bromine atom’s susceptibility to light-induced degradation.

Biological Activity

2-(3-Bromo-5-methylphenyl)morpholine is an organic compound characterized by the molecular formula CHBrNO. This morpholine derivative is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and various forms of cancer. The presence of a bromine atom in its structure enhances its biological activity through specific interactions with biological targets.

The compound's unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction. The bromine atom can be substituted with other nucleophiles, potentially altering its pharmacological profile. The morpholine ring plays a crucial role in modulating the activity of enzymes and receptors involved in neurodegenerative diseases and cancer.

The biological activity of 2-(3-Bromo-5-methylphenyl)morpholine is primarily mediated through its interactions with specific receptors and enzymes. The bromine substituent enhances binding affinity, while the morpholine ring facilitates interactions with various biological pathways, influencing its overall pharmacological effects .

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. For instance, it has been evaluated against several cancer cell lines, including Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). The MTT assay indicated significant cytotoxic effects, with IC values comparable to established chemotherapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, 2-(3-Bromo-5-methylphenyl)morpholine exhibits antimicrobial activity against a range of bacterial species. The compound was tested using standard Petri dish methodologies against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that suggest its potential as an antimicrobial agent .

Case Studies

- Cytotoxicity Studies : In a study assessing the cytotoxicity of morpholine derivatives, including 2-(3-Bromo-5-methylphenyl)morpholine, researchers utilized the MTT assay to evaluate effects on cancer cell lines. Results indicated that compounds with similar structures exhibited significant growth inhibition, supporting further investigation into their mechanisms .

- Receptor Interaction Studies : Morpholine derivatives have been shown to modulate receptors involved in mood disorders and neurodegenerative diseases. Specifically, studies have highlighted how these compounds can interact with cannabinoid receptors and other metabotropic receptors, which may lead to therapeutic applications in treating conditions like Alzheimer's disease .

Q & A

Basic: What are the optimal synthetic pathways for 2-(3-Bromo-5-methylphenyl)morpholine, and how can purity be maximized?

Answer:

Synthesis typically involves coupling morpholine with a brominated aryl precursor. A common approach is Buchwald-Hartwig amination or Ullmann coupling using a bromo-substituted toluene derivative (e.g., 3-bromo-5-methylbromobenzene) and morpholine in the presence of a palladium catalyst . Key steps include:

- Catalyst selection : Pd(OAc)₂ with Xantphos ligand for improved yield.

- Solvent optimization : Use toluene or DMF at 110–120°C.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water to achieve >95% purity .

Critical parameter : Monitor reaction progress via TLC or HPLC to avoid over-halogenation byproducts.

Basic: How can the structure of 2-(3-Bromo-5-methylphenyl)morpholine be confirmed experimentally?

Answer:

Combine spectroscopic and crystallographic methods:

- NMR : H NMR should show a singlet for the methyl group (~δ 2.3 ppm) and a multiplet for morpholine protons (δ 3.6–3.8 ppm). C NMR confirms aromatic carbons and the morpholine ring .

- X-ray crystallography : Use SHELX software for refinement. Single-crystal analysis resolves bond angles and confirms regioselectivity of the bromine substituent .

- Mass spectrometry : ESI-MS should display the molecular ion peak at m/z 270 (M+H⁺) .

Advanced: How do electron-withdrawing groups (e.g., Br, CF₃) on the aryl ring influence the reactivity of morpholine derivatives in cross-coupling reactions?

Answer:

The bromine atom at the 3-position enhances electrophilicity, facilitating Suzuki-Miyaura couplings with arylboronic acids. The methyl group at the 5-position provides steric stabilization, reducing unwanted dimerization. Computational studies (DFT) suggest:

- Electronic effects : Bromine lowers the LUMO energy, accelerating oxidative addition in Pd-catalyzed reactions.

- Steric effects : Methyl groups suppress competing β-hydride elimination.

Experimental validation: Compare reaction rates of 2-(3-Bromo-5-methylphenyl)morpholine with non-methylated analogs (e.g., 3-bromophenyl derivatives) under identical conditions .

Advanced: How can contradictions in biological activity data for 2-(3-Bromo-5-methylphenyl)morpholine analogs be resolved?

Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

- Dose-response validation : Test compounds across a 10-point concentration range (e.g., 1 nM–100 µM) in triplicate.

- Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a false-negative cause.

- Structural analogs : Synthesize deuterated or fluorinated derivatives to isolate pharmacophore contributions. For example, replacing Br with CF₃ may enhance membrane permeability but reduce target binding .

Case study : In AR-V7 splice variant studies, analog VPC-14449 showed divergent activity due to imidazole-thiazole substitution .

Advanced: What computational methods predict the binding affinity of 2-(3-Bromo-5-methylphenyl)morpholine to enzyme targets?

Answer:

Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):

- Docking : Use the compound’s 3D structure (optimized with Gaussian09) to screen against PDB structures (e.g., leucyl-tRNA synthetase, PDB: 4AR3).

- MD simulations : Run 100 ns trajectories to assess binding stability; calculate RMSD and free energy (MM-PBSA).

Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays. Studies show trifluoromethyl groups enhance binding entropy via hydrophobic interactions .

Basic: What are the key challenges in scaling up the synthesis of 2-(3-Bromo-5-methylphenyl)morpholine?

Answer:

- Catalyst loading : Reduce Pd catalyst from 5 mol% to 1 mol% to lower costs without compromising yield.

- Byproduct management : Implement inline IR spectroscopy to monitor aryl halide intermediates and quench side reactions.

- Solvent recovery : Use a falling-film evaporator for DMF recycling, reducing waste .

Advanced: How does the compound’s conformational flexibility impact its pharmacological profile?

Answer:

The morpholine ring adopts a chair conformation, restricting rotational freedom and enhancing target selectivity. Key findings:

- SAR studies : N-methylation of morpholine reduces CNS penetration due to increased polarity.

- Pharmacokinetics : LogP ~2.1 (calculated) balances solubility and bioavailability.

Experimental approach : Synthesize constrained analogs (e.g., thiomorpholine) and compare PK/PD profiles .

Advanced: What strategies validate the compound’s role in inhibiting protein-protein interactions (PPIs)?

Answer:

- SPR spectroscopy : Immobilize the target protein (e.g., Bcl-2) on a Biacore chip; measure binding kinetics (kₐₙ/kₒff).

- Cellular thermal shift assay (CETSA) : Treat cells with the compound and monitor protein denaturation via Western blot.

- Negative controls : Use bromine-free analogs to confirm halogen bonding’s role in PPI disruption .

Basic: What analytical techniques quantify trace impurities in 2-(3-Bromo-5-methylphenyl)morpholine?

Answer:

- HPLC-DAD : C18 column (5 µm, 250 mm), acetonitrile/water (70:30), UV detection at 254 nm.

- LC-MS/MS : MRM mode for halogenated byproducts (e.g., di-bromo derivatives).

- Limits : Impurities <0.1% per ICH Q3A guidelines .

Advanced: How can isotopic labeling (e.g., deuteration) improve mechanistic studies of this compound?

Answer:

- Deuterated analogs : Synthesize 2-(3-Bromo-5-methylphenyl)-morpholine-d₈ (deuterated morpholine ring) for MS-based metabolic tracing.

- Applications :

- Track hepatic metabolism via CYP450 isoforms.

- Resolve kinetic isotope effects (KIE) in enzymatic assays.

Reference : Patent DE102021301874 describes deuterated morpholine derivatives for enhanced pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.